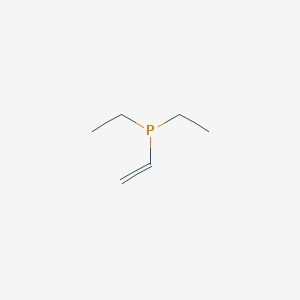
Diethyl(vinyl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(vinyl)phosphine, also known as this compound, is a useful research compound. Its molecular formula is C6H13P and its molecular weight is 116.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Diethyl(vinyl)phosphine serves as a crucial component in various catalytic processes, particularly those involving phosphorus-based catalysis. It has been utilized in:
- Nucleophilic Catalysis : The compound acts as a nucleophile in various reactions, facilitating transformations such as Michael additions and other coupling reactions. For instance, it has been shown to enhance reaction yields significantly when used in conjunction with other catalysts, such as triphenylphosphine, leading to improved selectivity and efficiency in synthesizing complex organic molecules .
- Phosphine-Catalyzed Reactions : this compound is involved in the formation of phosphorus ylides, which are important intermediates in organic synthesis. These ylides can undergo further reactions to yield a variety of functionalized compounds .
Polymer Chemistry
In polymer science, this compound is integral to the synthesis of novel polymers with tailored properties:
- Poly(diethyl vinyl phosphonate) : This polymer is synthesized from this compound and exhibits unique thermal and mechanical properties. It has been studied for its application in drug delivery systems and as a coating material due to its biocompatibility and ability to form stable films .
- Functionalized Polymers : The incorporation of this compound into polymer matrices allows for the development of materials with enhanced functionality, such as increased resistance to degradation and improved interaction with biological systems .
Medicinal Chemistry
The potential therapeutic applications of this compound derivatives have been explored in various studies:
- Antimicrobial Activity : Compounds derived from this compound have demonstrated significant antimicrobial properties against a range of pathogens. Research indicates that these compounds can outperform traditional antibiotics in certain contexts, making them promising candidates for new antimicrobial agents .
- Antioxidant Properties : Studies have shown that derivatives of this compound exhibit antioxidant activity, which is beneficial for protecting cells from oxidative stress. This property opens avenues for their application in health supplements and pharmaceuticals aimed at combating oxidative damage .
Case Study 1: Synthesis of Poly(diethyl vinyl phosphonate)
A detailed investigation into the synthesis of poly(diethyl vinyl phosphonate) was conducted using this compound as a monomer. The resulting polymer exhibited favorable properties for biomedical applications, including cell compatibility and controlled release characteristics. The study highlighted the importance of reaction conditions in determining the molecular weight and polydispersity index of the synthesized polymer .
Case Study 2: Phosphorus Ylide Formation
In another study, this compound was utilized to generate phosphorus ylides through a reaction with isatin derivatives. The resulting ylides were then subjected to further transformations, demonstrating the versatility of this compound in organic synthesis. This approach provided a pathway for synthesizing complex nitrogen-containing compounds with potential biological activity .
Data Table: Summary of Applications
Eigenschaften
IUPAC Name |
ethenyl(diethyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13P/c1-4-7(5-2)6-3/h4H,1,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKGZOHSRDVCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













